molecular formula C16H9BrN2O B11113386 2-(4-Bromophenoxy)quinoline-4-carbonitrile

2-(4-Bromophenoxy)quinoline-4-carbonitrile

Cat. No.: B11113386
M. Wt: 325.16 g/mol
InChI Key: LJTWHTQPIAYMDD-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)quinoline-4-carbonitrile is a heterocyclic compound that features a quinoline core substituted with a 4-bromophenoxy group and a carbonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)quinoline-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenol and 4-chloroquinoline-4-carbonitrile.

    Nucleophilic Substitution: The 4-bromophenol undergoes a nucleophilic substitution reaction with 4-chloroquinoline-4-carbonitrile in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with conditions involving bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromophenoxy)quinoline-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It serves as a probe in biological studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)quinoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)quinoline-4-carbohydrazide: This compound is similar in structure but contains a carbohydrazide group instead of a carbonitrile group.

    4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents, leading to varied biological activities.

Uniqueness

2-(4-Bromophenoxy)quinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenoxy group and a carbonitrile group makes it a versatile intermediate for further functionalization and application in various fields.

Properties

Molecular Formula

C16H9BrN2O

Molecular Weight

325.16 g/mol

IUPAC Name

2-(4-bromophenoxy)quinoline-4-carbonitrile

InChI

InChI=1S/C16H9BrN2O/c17-12-5-7-13(8-6-12)20-16-9-11(10-18)14-3-1-2-4-15(14)19-16/h1-9H

InChI Key

LJTWHTQPIAYMDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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